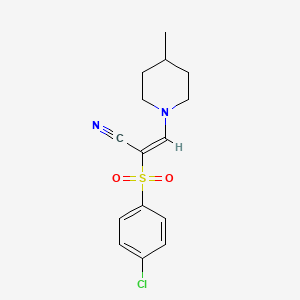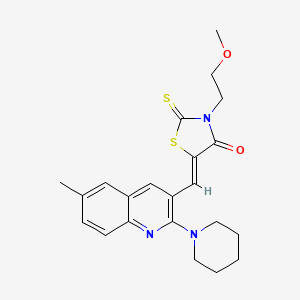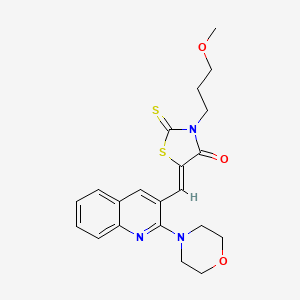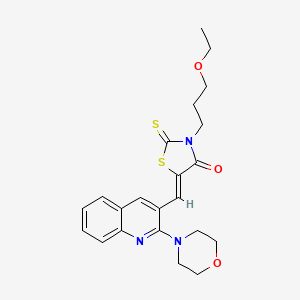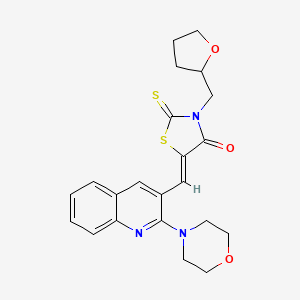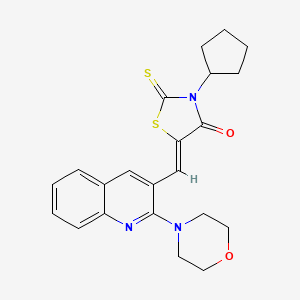
(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Vue d'ensemble
Description
The compound “(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a complex organic molecule. It contains a morpholinoquinoline group, which is a quinoline (a type of heterocyclic aromatic organic compound) with a morpholine (a type of organic chemical compound that contains an oxazoline ring) attached .
Synthesis Analysis
While the specific synthesis process for this compound is not available, related compounds, such as 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives, have been synthesized by the base-catalysed condensation reaction of 2-morpholinoquinoline-3-carboxaldehydes and 2-cyanomethylbenzimidazoles .Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been synthesized and tested for its in vitro antimicrobial activity . The majority of the compounds were found to be active against Gram-positive bacteria Bacillus subtilis and Clostridium tetani as well as against the fungal pathogen Candida albicans .
Anticancer Agents
Quinoline containing drugs such as doxorubicin and mitoxantrone have been established as one of the most effective class of anticancer agents in clinical use today . The potent anticancer activity as well as toxic effects described for these compounds are normally ascribed, at least, to two main mechanisms: one, which is associated with protein, involves trapping of a protein enzyme–DNA cleavable intermediate, whereas the other, a non-protein-associated mechanism, is related to redox cycling of the quinone moiety, which produces damaging free-radical species .
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel derivatives . A series of new 3- (2-morpholinoquinolin-3-yl)acrylonitrile derivatives (IVa-IVf) has been synthesised by the base-catalysed condensation reaction of 2-morpholinoqionoline-3-carboxaldehydes (IIa-IIc) and 2-cyanomethylbenzimidazoles (IIIa-IIIb) .
Microwave Assisted Synthesis
The compound has been used in microwave assisted synthesis . A novel series of (E)-1-{2/3/4-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3-(2-morpholinoquinolin-3-yl)prop-2-en-1-ones is synthesised from terminal alkynes with aromatic azides by the Click reaction in the presence of copper sulphate and sodium ascorbate in DMF: water under microwave irradiation .
Reduction in Reaction Time
The application of microwave irradiation (MWI) is used for carrying out chemical transformations which are pollution-free and eco-friendly . Through this method, we have achieved reduction in reaction time and better yield than the previously described conventional method .
Antimicrobial Studies
These compounds were evaluated for their in vitro antimicrobial screening on different strains of bacteria and fungi .
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that their targets may be enzymes or proteins essential to the survival of certain bacteria and fungi .
Mode of Action
It’s synthesized from a series of new 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives . These derivatives have been found to be active against certain Gram-positive bacteria and fungi , suggesting that this compound may interact with its targets to inhibit their function, leading to the death of the microorganisms.
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that it likely interferes with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis or dna replication, leading to their death .
Result of Action
Given its antimicrobial activity, it can be inferred that it likely leads to the death of certain bacteria and fungi .
Propriétés
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c26-21-19(29-22(28)25(21)17-6-2-3-7-17)14-16-13-15-5-1-4-8-18(15)23-20(16)24-9-11-27-12-10-24/h1,4-5,8,13-14,17H,2-3,6-7,9-12H2/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQYYYMLFQTBLZ-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CC4=CC=CC=C4N=C3N5CCOCC5)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-cyclopentyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



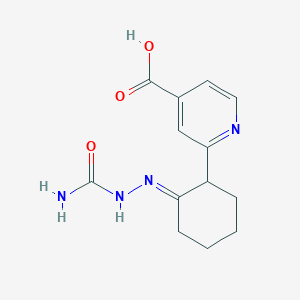
![1',5',7'-Trimethylspiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B3408709.png)
![1-(4-fluorophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3408716.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)acetamide](/img/structure/B3408721.png)
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B3408732.png)

![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfonyl]prop-2-enenitrile](/img/structure/B3408740.png)
